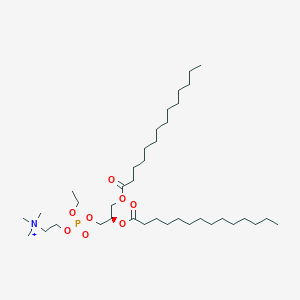
Edmpc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyldimyristoylphosphatidylcholine (EDMPC) is a cationic lipid known for its enhanced ability to deliver DNA to pulmonary tissues. This compound is particularly effective in mediating intralobar DNA delivery to rodents . The molecular formula of Ethyldimyristoylphosphatidylcholine is C38H77NO8P, and it has a molecular weight of 706.99 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyldimyristoylphosphatidylcholine is synthesized through a series of chemical reactions involving the esterification of myristic acid with glycerol, followed by the introduction of a phosphatidylcholine group. The synthetic route typically involves the following steps:
Esterification: Myristic acid is esterified with glycerol to form dimyristoylglycerol.
Phosphorylation: The dimyristoylglycerol is then phosphorylated to introduce the phosphatidylcholine group.
Ethylation: Finally, the compound is ethylated to form Ethyldimyristoylphosphatidylcholine.
Industrial Production Methods
Industrial production of Ethyldimyristoylphosphatidylcholine involves large-scale esterification and phosphorylation processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of high-purity reagents and solvents is essential to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Ethyldimyristoylphosphatidylcholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized lipid derivatives.
Reduction: Reduction reactions can be performed to modify the lipid structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions include oxidized lipid derivatives, reduced lipid forms, and substituted lipid compounds with different functional groups .
Aplicaciones Científicas De Investigación
Ethyldimyristoylphosphatidylcholine has a wide range of scientific research applications, including:
Gene Delivery: It is widely used as a non-viral vector for gene delivery due to its ability to form stable complexes with DNA and facilitate cellular uptake
Drug Delivery: The compound is used in the formulation of liposomes for targeted drug delivery, enhancing the bioavailability and efficacy of therapeutic agents
Biomedical Research: Ethyldimyristoylphosphatidylcholine is employed in studies involving lipid-DNA interactions, membrane fluidity, and lipid bilayer dynamics.
Nanomedicine: It is utilized in the development of nanocarriers for various biomedical applications, including immunotherapy and vaccine delivery.
Mecanismo De Acción
Ethyldimyristoylphosphatidylcholine exerts its effects by forming stable complexes with DNA, known as lipoplexes. These complexes facilitate the delivery of DNA into cells by interacting with the negatively charged cell membrane. The cationic nature of Ethyldimyristoylphosphatidylcholine enhances its binding affinity to DNA and promotes cellular uptake through endocytosis .
Comparación Con Compuestos Similares
Ethyldimyristoylphosphatidylcholine is compared with other cationic lipids such as ethyldipalmitoylphosphatidylcholine (EDPPC) and dimyristoylphosphatidylcholine (DMPC). The key differences include:
Chain Length: Ethyldimyristoylphosphatidylcholine has shorter hydrocarbon chains compared to ethyldipalmitoylphosphatidylcholine, resulting in different lipid packing and membrane fluidity
Transfection Efficiency: Ethyldimyristoylphosphatidylcholine exhibits higher transfection efficiency due to its optimal chain length and cationic nature.
Similar Compounds
- Ethyldipalmitoylphosphatidylcholine (EDPPC)
- Dimyristoylphosphatidylcholine (DMPC)
- Dipalmitoylphosphatidylcholine (DPPC)
Ethyldimyristoylphosphatidylcholine stands out due to its unique combination of chain length, cationic nature, and high transfection efficiency, making it a valuable compound in gene delivery and biomedical research .
Propiedades
Fórmula molecular |
C38H77NO8P+ |
|---|---|
Peso molecular |
707.0 g/mol |
Nombre IUPAC |
2-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C38H77NO8P/c1-7-10-12-14-16-18-20-22-24-26-28-30-37(40)43-34-36(35-46-48(42,44-9-3)45-33-32-39(4,5)6)47-38(41)31-29-27-25-23-21-19-17-15-13-11-8-2/h36H,7-35H2,1-6H3/q+1/t36-,48?/m1/s1 |
Clave InChI |
GQOBJNOATQOLJE-IFPPELDOSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


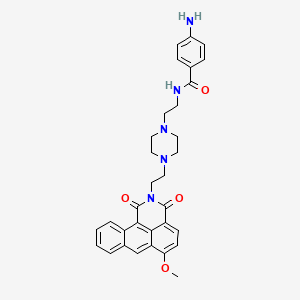

![2-aminobutanedioic acid;[9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate](/img/structure/B11931280.png)
![6-[6-(2-hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11931301.png)
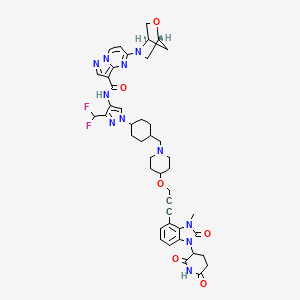

![N-[2-[2-[5-(3-aminopyrrolidin-1-yl)-6-methylpyrazolo[1,5-a]pyrimidin-2-yl]piperidine-1-carbonyl]-4-chlorophenyl]methanesulfonamide](/img/structure/B11931310.png)


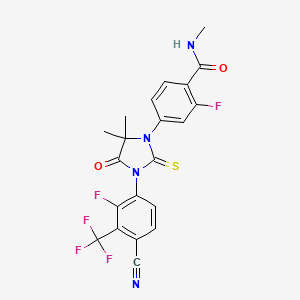
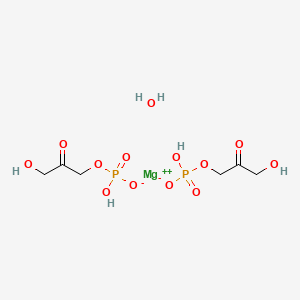
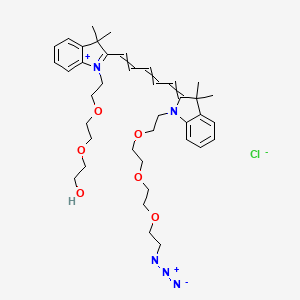

![5-[5-(4,4-dioctoxybutanoyloxy)pentyl-(2-hydroxyethyl)amino]pentyl 4,4-dioctoxybutanoate](/img/structure/B11931348.png)
